2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZTWGRCHNEKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and allyl chloride.
Halogenation: The first step involves the chlorination of 3-fluoro-4-methylbenzene to introduce the chloro group at the desired position.
Allylation: The chlorinated intermediate is then subjected to an allylation reaction with allyl chloride under suitable conditions, such as the presence of a base like potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
Chemistry
- Building Block : Used as an intermediate in the synthesis of more complex organic molecules.
- Reactivity : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction. For instance:
- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The propene chain can be oxidized to form epoxides or diols.
- Reduction Reactions : Can be reduced to yield the corresponding alkane.
Biology
- Bioactive Compound Development : Investigated for its potential biological activity, particularly in pharmaceutical research. It shows promise in modulating enzyme activity and receptor interactions due to its functional groups.
Medicine
- Therapeutic Potential : Preliminary studies suggest anti-inflammatory and anticancer properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cell lines.
Anti-inflammatory Activity
In vitro studies indicate that the compound reduces pro-inflammatory cytokine production in cultured cells, highlighting its potential for treating inflammatory diseases.
Anticancer Properties
A study examining its effects on different cancer cell lines revealed significant cytotoxicity:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Significant growth inhibition |
| A549 | 12 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest |
These findings suggest that the compound may serve as a candidate for further development as an anticancer agent.
Antimicrobial Activity
Preliminary tests have shown that 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, which could lead to new antibiotic developments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The propene chain provides a site for further chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene | 951895-41-3 | C₁₀H₉ClF | 183.45 | 3-Fluoro, 4-methylphenyl |
| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 951894-39-6 | C₉H₇Cl₂F | 204.90 | 2-Chloro, 4-fluorophenyl |
| 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene | 1443355-08-5 | C₁₃H₁₀ClF | 219.45 | 4-Fluoro-1-naphthyl |
Key Observations :
- The 2-chloro-4-fluorophenyl derivative (CAS 951894-39-6) has two halogens, increasing molecular weight and polarity, which may elevate toxicity or reduce solubility compared to the target compound . The 4-fluoro-1-naphthyl substituent (CAS 1443355-08-5) introduces a larger aromatic system, likely reducing solubility in polar solvents but improving thermal stability due to extended conjugation .
- Molecular Weight Trends :
- The naphthyl derivative exhibits the highest molecular weight (219.45 g/mol), followed by the dichloro-fluorophenyl compound (204.90 g/mol). The target compound has the lowest molecular weight (183.45 g/mol), suggesting better volatility.
Solubility and Reactivity
- Target Compound (CAS 951895-41-3) :
- However, steric hindrance from the 2-chloro group could reduce reactivity in substitution reactions .
- Naphthyl Derivative (CAS 1443355-08-5) :
- The naphthyl group’s planar structure and conjugation may reduce solubility in aqueous systems but enhance stability under high-temperature conditions, making it suitable for high-energy reactions .
Biological Activity
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a chloro group, a fluoro group, and a methyl-substituted phenyl group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.
- Molecular Formula : C10H10ClF
- Molecular Weight : 184.64 g/mol
- Structure : The compound features a propene backbone with distinct functional groups that influence its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the chloro and fluoro substituents enhances its interaction with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and subsequently influencing cellular responses.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in cultured cells. This suggests its potential use in treating inflammatory diseases.
-
Anticancer Properties :
- A study evaluated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against various cancer types, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) Effect Observed MCF-7 (Breast) 15 Significant growth inhibition A549 (Lung) 12 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest -
Antimicrobial Activity :
- Preliminary tests have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-Fluoro-4-methylphenol | Moderate antibacterial | Less effective than target compound |
| 3-(2-Fluoro-4-methylphenyl)-1-propene | Anticancer activity observed | Similar mechanism of action |
| Chalcone derivatives | Antibacterial, anticancer | Broader spectrum of activity |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- In Vivo Studies : Assessing the efficacy and safety in animal models to evaluate therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural identity of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene during synthesis?
- Methodological Answer :
-
Chromatography : Use HPLC or GC-MS to assess purity, comparing retention times with standards.
-
Spectroscopy : Confirm structure via -NMR and -NMR. For example, the chloro and fluoro substituents influence chemical shifts in aromatic regions (e.g., δ 6.8–7.5 ppm for aryl protons) .
-
Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H] at m/z 205.06 for CHClF) with theoretical values .
-
InChI Key Validation : Cross-reference computed identifiers (e.g.,
InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2) with databases like PubChem .Table 1: Key Characterization Data
Property Value/Description Source Molecular Formula CHClF Molecular Weight 205.06 g/mol CAS Registry Number 951894-39-6 Key NMR Shifts (δ, ppm) Aromatic protons: 6.8–7.5
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Friedel-Crafts Alkylation : React 3-fluoro-4-methylbenzene with allyl chloride in the presence of AlCl .
- Cross-Coupling Reactions : Use palladium-catalyzed coupling between aryl halides and allyl chlorides .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Crystallization Difficulty : The compound’s low melting point and hydrophobic nature complicate crystal growth. Use slow evaporation in dichloromethane/hexane mixtures .
- Disorder Modeling : Chlorine and fluorine atoms may exhibit positional disorder; refine using SHELXL with restraints .
- Data Collection : Optimize resolution (< 1.0 Å) to resolve overlapping electron densities from aryl and propene groups .
Q. How do electronic effects of the 3-fluoro-4-methylphenyl group influence the reactivity of the propene moiety?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom deactivates the phenyl ring, reducing electrophilic substitution at the meta position. This directs nucleophilic attacks (e.g., epoxidation) to the propene double bond .
- Steric Effects : The methyl group at the 4-position hinders access to the ortho position, favoring regioselective reactions (e.g., Diels-Alder) at the propene chain .
- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict sites for radical or electrophilic additions .
Q. What strategies resolve contradictions in reported biological activities of halogenated propenes like this compound?
- Methodological Answer :
- Dose-Response Studies : Perform IC assays across multiple cell lines to differentiate cytotoxic vs. non-specific effects .
- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from rapid degradation in certain models .
- Target Validation : Apply CRISPR-Cas9 knockout screens to confirm putative molecular targets (e.g., enzyme inhibition) .
Methodological Considerations
- Structural Analog Design : Replace the chloro group with bromo or nitro substituents to study electronic effects on reactivity .
- Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or stopped-flow spectrometry to elucidate mechanisms .
- Toxicology Profiling : Use zebrafish models or Ames tests to evaluate genotoxicity, ensuring biological activity is not artifact-driven .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
